Cas no 2228218-82-2 (1-1-(1-phenylcyclopropyl)cyclopropylethan-1-amine)

1-1-(1-phenylcyclopropyl)cyclopropylethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-1-(1-phenylcyclopropyl)cyclopropylethan-1-amine
- 1-[1-(1-phenylcyclopropyl)cyclopropyl]ethan-1-amine
- EN300-1860829
- 2228218-82-2
-
- インチ: 1S/C14H19N/c1-11(15)13(7-8-13)14(9-10-14)12-5-3-2-4-6-12/h2-6,11H,7-10,15H2,1H3
- InChIKey: UHNZFBUCJLUMTN-UHFFFAOYSA-N
- ほほえんだ: NC(C)C1(CC1)C1(C2C=CC=CC=2)CC1
計算された属性
- せいみつぶんしりょう: 201.151749610g/mol
- どういたいしつりょう: 201.151749610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 26Ų
1-1-(1-phenylcyclopropyl)cyclopropylethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1860829-10.0g |
1-[1-(1-phenylcyclopropyl)cyclopropyl]ethan-1-amine |
2228218-82-2 | 10g |
$5528.0 | 2023-05-26 | ||
Enamine | EN300-1860829-0.1g |
1-[1-(1-phenylcyclopropyl)cyclopropyl]ethan-1-amine |
2228218-82-2 | 0.1g |
$1131.0 | 2023-09-18 | ||
Enamine | EN300-1860829-0.5g |
1-[1-(1-phenylcyclopropyl)cyclopropyl]ethan-1-amine |
2228218-82-2 | 0.5g |
$1234.0 | 2023-09-18 | ||
Enamine | EN300-1860829-1.0g |
1-[1-(1-phenylcyclopropyl)cyclopropyl]ethan-1-amine |
2228218-82-2 | 1g |
$1286.0 | 2023-05-26 | ||
Enamine | EN300-1860829-10g |
1-[1-(1-phenylcyclopropyl)cyclopropyl]ethan-1-amine |
2228218-82-2 | 10g |
$5528.0 | 2023-09-18 | ||
Enamine | EN300-1860829-0.25g |
1-[1-(1-phenylcyclopropyl)cyclopropyl]ethan-1-amine |
2228218-82-2 | 0.25g |
$1183.0 | 2023-09-18 | ||
Enamine | EN300-1860829-2.5g |
1-[1-(1-phenylcyclopropyl)cyclopropyl]ethan-1-amine |
2228218-82-2 | 2.5g |
$2520.0 | 2023-09-18 | ||
Enamine | EN300-1860829-5.0g |
1-[1-(1-phenylcyclopropyl)cyclopropyl]ethan-1-amine |
2228218-82-2 | 5g |
$3728.0 | 2023-05-26 | ||
Enamine | EN300-1860829-0.05g |
1-[1-(1-phenylcyclopropyl)cyclopropyl]ethan-1-amine |
2228218-82-2 | 0.05g |
$1080.0 | 2023-09-18 | ||
Enamine | EN300-1860829-5g |
1-[1-(1-phenylcyclopropyl)cyclopropyl]ethan-1-amine |
2228218-82-2 | 5g |
$3728.0 | 2023-09-18 |
1-1-(1-phenylcyclopropyl)cyclopropylethan-1-amine 関連文献
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
1-1-(1-phenylcyclopropyl)cyclopropylethan-1-amineに関する追加情報
Comprehensive Overview of 1-1-(1-phenylcyclopropyl)cyclopropylethan-1-amine (CAS No. 2228218-82-2): Properties, Applications, and Industry Insights
The compound 1-1-(1-phenylcyclopropyl)cyclopropylethan-1-amine (CAS No. 2228218-82-2) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and material science research. This bicyclic amine derivative, characterized by its cyclopropyl and phenyl moieties, presents a fascinating case study for chemists exploring novel synthetic pathways and bioactive molecules.
In the context of current research trends, this compound aligns with the growing interest in strained ring systems and their role in drug discovery. The cyclopropyl group has become particularly relevant as researchers investigate its effects on molecular conformation and bioavailability. Recent publications highlight how such structural elements can influence blood-brain barrier permeability and receptor binding affinity, making 1-1-(1-phenylcyclopropyl)cyclopropylethan-1-amine a subject of interest for neurological and psychiatric drug development.
From a synthetic chemistry perspective, the preparation of CAS 2228218-82-2 involves challenging transformations that have become a focus area in modern organic synthesis. The construction of its bis-cyclopropyl architecture requires specialized techniques such as transition metal-catalyzed cyclopropanation or Simmons-Smith reactions. These methods are frequently searched in academic databases, reflecting the compound's relevance to cutting-edge synthetic methodologies.
The physicochemical properties of 1-1-(1-phenylcyclopropyl)cyclopropylethan-1-amine contribute to its research utility. With moderate lipophilicity (predicted LogP ~2.5) and the presence of both aromatic and aliphatic components, this compound serves as an excellent model for studying molecular interactions in various media. Its amine functionality provides a handle for further derivatization, making it valuable for combinatorial chemistry approaches that are currently trending in pharmaceutical research.
In material science applications, the rigid cyclopropyl framework of this compound has shown promise in the development of novel polymeric materials with enhanced thermal stability. Researchers are particularly interested in how such strained ring systems can influence polymer chain dynamics and mechanical properties. These aspects align with the growing demand for high-performance materials in electronics and aerospace industries.
Analytical characterization of CAS 2228218-82-2 typically involves advanced techniques such as NMR spectroscopy (notably 1H and 13C), mass spectrometry, and X-ray crystallography. The interpretation of spectral data for such complex bicyclic systems provides valuable insights into molecular conformation and electronic structure, topics that consistently rank high in chemical literature searches.
Safety considerations for handling 1-1-(1-phenylcyclopropyl)cyclopropylethan-1-amine follow standard laboratory protocols for amine-containing compounds. While not classified as hazardous under current regulations, proper personal protective equipment and ventilation are recommended during experimental work, reflecting the broader industry focus on laboratory safety and green chemistry principles.
The commercial availability of 2228218-82-2 through specialty chemical suppliers has increased in recent years, driven by growing research demand. Pricing and purity specifications (typically ≥95% by HPLC) are frequent search queries, indicating the compound's transition from a synthetic curiosity to a practical research tool. This availability supports its use in high-throughput screening and medicinal chemistry programs.
Future research directions for this compound class may explore its potential in asymmetric synthesis (as a chiral auxiliary or ligand) and bioconjugation strategies. The unique steric and electronic properties of the bis-cyclopropyl system offer intriguing possibilities for controlling reaction stereochemistry, a hot topic in contemporary synthetic methodology development.
In conclusion, 1-1-(1-phenylcyclopropyl)cyclopropylethan-1-amine (CAS No. 2228218-82-2) represents an important structural motif at the intersection of multiple research disciplines. Its study contributes to our understanding of molecular design principles, structure-activity relationships, and material properties, making it a compound of enduring interest in the scientific community.
2228218-82-2 (1-1-(1-phenylcyclopropyl)cyclopropylethan-1-amine) 関連製品
- 2171843-68-6(4-(1,3-thiazol-2-yl)pyrrolidin-3-ol)
- 2229520-67-4(5-3-(azetidin-3-yl)phenyl-1H-1,2,3,4-tetrazole)
- 2770500-84-8((9H-fluoren-9-yl)methyl 3-ethynylpyrrolidine-1-carboxylate)
- 1261755-73-0(2'-Methoxy-2,3,4,5,6-pentafluoro-4'-(trifluoromethoxy)biphenyl)
- 1064286-10-7(2-Bromo-6-iodobenzenesulfonamide)
- 2490344-58-4(rac-(2R,6S)-6-(methoxycarbonyl)piperidine-2-carboxylic acid hydrochloride, cis)
- 946332-83-8(N-(2H-1,3-benzodioxol-5-yl)methyl-2-5-(benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridin-1-ylacetamide)
- 1805275-62-0(Methyl 5-aminomethyl-2-cyano-3-(trifluoromethoxy)benzoate)
- 2228724-51-2(3-(1-methyl-1H-indol-4-yl)methylazetidin-3-ol)
- 1807004-93-8(Ethyl 2-bromomethyl-3-cyano-4-(difluoromethoxy)benzoate)




